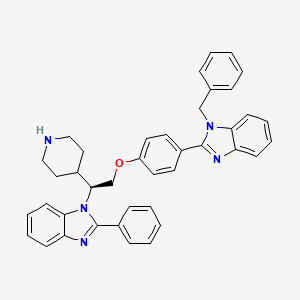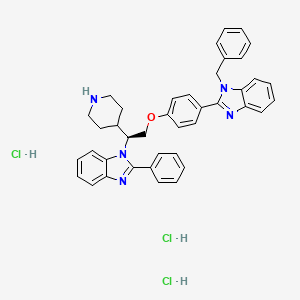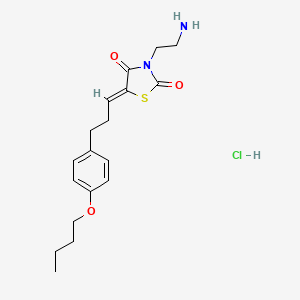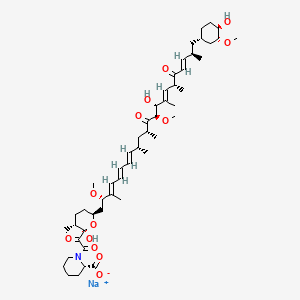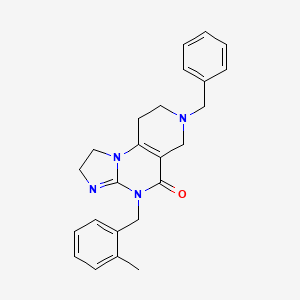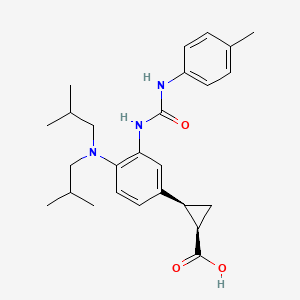
(S)-3-(Azetidin-2-ylmethoxy)-5-iodopyridine dihydrochloride
Overview
Description
5-Iodo-A-85380 dihydrochloride is a highly potent and selective agonist for nicotinic acetylcholine receptors, specifically the α4β2 and α6β2 subtypes . This compound is known for its high affinity and selectivity, making it a valuable tool in neuroscience research, particularly in studies related to neuroprotection and neurotoxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-A-85380 dihydrochloride involves several steps, starting with the preparation of 3-(2-azetidinylmethoxy)-5-iodopyridine. This intermediate is then converted to the dihydrochloride salt form. The reaction conditions typically involve the use of organic solvents and reagents such as iodine and azetidine .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis likely follows similar routes as laboratory preparation, with optimizations for scale, yield, and purity. Industrial methods would also involve stringent quality control measures to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Iodo-A-85380 dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s structure, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the iodine atom, potentially leading to different analogs.
Substitution: Halogen substitution reactions can be used to replace the iodine atom with other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various halogenated analogs .
Scientific Research Applications
5-Iodo-A-85380 dihydrochloride is widely used in scientific research due to its high selectivity and potency. Some of its applications include:
Neuroscience: Used to study nicotinic acetylcholine receptors and their role in neuroprotection and neurotoxicity.
Pharmacology: Employed in the development of drugs targeting nicotinic receptors for conditions such as pain, smoking addiction, and mental disorders.
Biochemistry: Utilized in receptor binding studies to understand the interactions between ligands and nicotinic receptors.
Mechanism of Action
5-Iodo-A-85380 dihydrochloride exerts its effects by binding to nicotinic acetylcholine receptors, specifically the α4β2 and α6β2 subtypes . This binding increases the influx of extracellular calcium ions in neurons, which can have neuroprotective effects against glutamate-induced neurotoxicity . The compound’s high affinity for these receptors makes it a valuable tool for studying their function and potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(-)-Cytisine: Another nicotinic receptor agonist with high affinity for α4β2 receptors.
GTS-21 Dihydrochloride: A selective agonist for α7 nicotinic receptors.
NS1738: A positive allosteric modulator of α7 nicotinic receptors.
Uniqueness
5-Iodo-A-85380 dihydrochloride is unique due to its exceptionally high selectivity and affinity for α4β2 and α6β2 nicotinic acetylcholine receptors . This makes it particularly useful for studying these specific receptor subtypes and their roles in various physiological and pathological processes .
Properties
IUPAC Name |
3-[[(2S)-azetidin-2-yl]methoxy]-5-iodopyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O.2ClH/c10-7-3-9(5-11-4-7)13-6-8-1-2-12-8;;/h3-5,8,12H,1-2,6H2;2*1H/t8-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVVFYWEBSHGBV-JZGIKJSDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1COC2=CC(=CN=C2)I.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]1COC2=CC(=CN=C2)I.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217837-17-6 | |
| Record name | Pyridine, 3-[(2S)-2-azetidinylmethoxy]-5-iodo-, hydrochloride (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 5-Iodo-A-85380 dihydrochloride in the nervous system?
A1: 5-Iodo-A-85380 dihydrochloride acts as a selective agonist for α4β2 nAChRs [2, 3]. These receptors are ligand-gated ion channels that, upon activation by agonists like 5-Iodo-A-85380 dihydrochloride, undergo a conformational change, allowing the influx of cations, primarily sodium and calcium, into the neuron. This influx depolarizes the neuronal membrane, potentially leading to the release of various neurotransmitters.
Q2: The studies mention that β-amyloid (Aβ) can modulate the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release. Can you elaborate on this interaction?
A2: Studies have shown that Aβ, a peptide implicated in Alzheimer's disease, can significantly impact the effects of 5-Iodo-A-85380 dihydrochloride on neurotransmitter release in the hippocampus [1, 2]. Specifically, Aβ was found to be ineffective in modulating the release of glycine evoked by 5-Iodo-A-85380 dihydrochloride, suggesting that Aβ does not directly interact with α4β2 nAChRs [2]. This highlights the complex interplay between Aβ and cholinergic signaling pathways, potentially contributing to the cognitive impairments observed in Alzheimer's disease.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


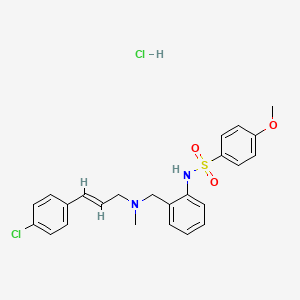

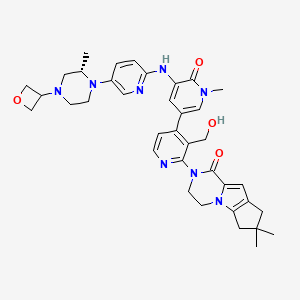
![7-[4-(4-methylpiperazin-1-yl)cyclohexyl]-5-(4-phenoxyphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;trihydrochloride](/img/structure/B560143.png)
